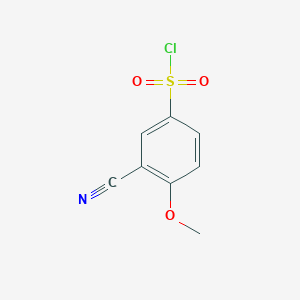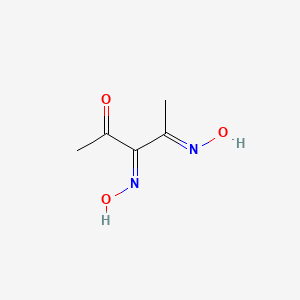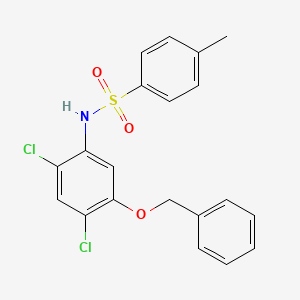
3-Cyano-4-methoxybenzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-4-methoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H6ClNO3S It is a derivative of benzene, featuring a cyano group, a methoxy group, and a sulfonyl chloride group attached to the benzene ring
Aplicaciones Científicas De Investigación
3-Cyano-4-methoxybenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Safety and Hazards
The safety data sheet for similar compounds like 3-Methoxybenzenesulfonyl chloride indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects . It’s important to handle this compound with appropriate safety measures.
Mecanismo De Acción
Mode of Action
3-Cyano-4-methoxybenzenesulfonyl chloride is a reactive compound that can participate in various chemical reactions. It is often used as a reagent in the synthesis of more complex molecules . The compound can undergo nucleophilic substitution reactions with amines, alcohols, and phenols to form sulfonamides, sulfonic esters, and sulfonic acids respectively .
Result of Action
The molecular and cellular effects of 3-Cyano-4-methoxybenzenesulfonyl chloride depend on the specific context of its use . In a chemical synthesis setting, the compound serves as a building block for more complex molecules. In a biological context, its reaction products can have various effects, such as the antibacterial action of certain sulfonamides.
Action Environment
The action, efficacy, and stability of 3-Cyano-4-methoxybenzenesulfonyl chloride can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH of the solution it is in, and its stability can be influenced by temperature and light exposure . Furthermore, the presence of other reactive species can also impact the compound’s behavior and the outcomes of its reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-4-methoxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 3-Cyano-4-methoxybenzene. One common method is the reaction of 3-Cyano-4-methoxybenzene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction proceeds as follows:
C8H7NO2+ClSO3H→C8H6ClNO3S+HCl
The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for temperature and pressure control can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyano-4-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl chloride group can be substituted by other nucleophiles.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Reduction: The cyano group can be reduced to an amine group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or alcohols. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed.
Hydrolysis: This reaction is usually performed in the presence of water or aqueous base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted benzene derivatives.
Hydrolysis: 3-Cyano-4-methoxybenzenesulfonic acid.
Reduction: 3-Amino-4-methoxybenzene-1-sulfonyl chloride.
Comparación Con Compuestos Similares
Similar Compounds
3-Cyano-4-methylbenzene-1-sulfonyl chloride: Similar structure but with a methyl group instead of a methoxy group.
4-Methoxybenzene-1-sulfonyl chloride: Lacks the cyano group.
3-Cyano-4-methoxybenzenesulfonic acid: The sulfonyl chloride group is replaced by a sulfonic acid group.
Uniqueness
3-Cyano-4-methoxybenzene-1-sulfonyl chloride is unique due to the presence of both a cyano group and a methoxy group on the benzene ring, along with the sulfonyl chloride group. This combination of functional groups provides a unique reactivity profile, making it valuable in various synthetic applications.
Propiedades
IUPAC Name |
3-cyano-4-methoxybenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3S/c1-13-8-3-2-7(14(9,11)12)4-6(8)5-10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWODRNNKFCAJHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(2-Oxo-3H-indol-1-yl)ethyl]prop-2-enamide](/img/structure/B2995535.png)
![2-[(2,2-dimethyl-1,2-dihydroquinazolin-4-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2995540.png)
![Ethyl 4-[4-[2-chloro-4-(4-chlorophenoxy)benzoyl]triazol-1-yl]benzoate](/img/structure/B2995541.png)
![1-[(3Ar,7aS)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridin-5-yl]ethanone](/img/structure/B2995542.png)




![ethyl 3-[[2-(4-ethoxyphenyl)acetyl]amino]-1H-indole-2-carboxylate](/img/structure/B2995550.png)




![2-bromo-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2995556.png)
